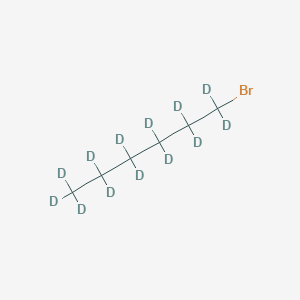

1-Bromohexane-d13

Description

Contextualization of Deuterated Organic Compounds in Modern Chemical Science

Deuterated organic compounds are molecules in which one or more hydrogen atoms (protium, ¹H) have been replaced by deuterium (B1214612) (²H or D), a stable, non-radioactive isotope of hydrogen containing an additional neutron symeres.commarquette.educlearsynth.comyoutube.com. This isotopic substitution results in a slight increase in mass and alters the vibrational frequencies of the chemical bonds involving deuterium compared to protium (B1232500) marquette.edu. While the chemical shape, size, and basic physical characteristics remain largely similar to their non-deuterated counterparts, the altered bond strength (specifically, C-D bonds are slightly shorter and have higher activation energy than C-H bonds) can lead to observable kinetic isotope effects (KIEs) marquette.edu.

The unique properties of deuterated compounds make them exceptional tools for identifying and understanding chemical and biological processes symeres.com. They are widely used in various fields, including organic chemistry, biochemistry, medicinal chemistry, and environmental science symeres.comclearsynth.com. Applications range from studying reaction mechanisms and kinetics to analyzing drug metabolites, developing sensitive analytical techniques, and conducting drug metabolism and pharmacokinetics (DMPK) research symeres.comnih.govacs.orgacs.org. The use of stable isotopes like deuterium, carbon-13, and nitrogen-15, coupled with analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, allows for enhanced specificity and detailed structural characterization symeres.comclearsynth.comnih.govacs.orgnih.gov.

Significance of 1-Bromohexane-d13 as a Stable Isotope-Labeled Reagent in Mechanistic and Synthetic Studies

This compound is a fully deuterated analog of 1-bromohexane (B126081), meaning all thirteen hydrogen atoms in the molecule have been replaced by deuterium atoms sigmaaldrich.comnih.govsigmaaldrich.com. This complete deuteration provides a significant mass shift compared to the non-deuterated compound, making it particularly useful in studies employing mass spectrometry for detection and quantification sigmaaldrich.com.

As a stable isotope-labeled reagent, this compound is valuable in mechanistic studies because the presence of deuterium can influence reaction rates through the kinetic isotope effect symeres.comacs.orgnih.govsnnu.edu.cn. By comparing the reaction rates of this compound with non-deuterated 1-bromohexane, researchers can gain insights into the rate-determining steps of a reaction and understand how bond breaking or formation involving the carbon-hydrogen (or carbon-deuterium) bonds affects the reaction pathway symeres.comacs.orgnih.govsnnu.edu.cnspringernature.com. This is particularly relevant in reactions where C-H bond cleavage is involved.

In synthetic studies, this compound serves as a labeled building block. It allows for the introduction of a fully deuterated hexyl group into target molecules ataman-chemicals.comatamankimya.com. This is crucial for synthesizing internal standards for quantitative analysis, especially in techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) acs.org. The labeled internal standard behaves chemically very similarly to the analyte of interest but is distinguishable by its mass, enabling accurate quantification even in complex matrices.

1-Bromohexane itself is a versatile intermediate in organic synthesis, commonly used as an alkylating agent and in the preparation of Grignard reagents ataman-chemicals.comatamankimya.comatamankimya.comatamankimya.comwikipedia.orgatamankimya.comguidechem.comatamanchemicals.comguidechem.com. Its deuterated analog, this compound, extends these applications by allowing for the synthesis of specifically labeled hexyl-containing compounds for various research purposes.

The physical properties of this compound are similar to those of 1-bromohexane, with key differences in molecular weight and density due to the incorporation of deuterium sigmaaldrich.comnih.govsigmaaldrich.commendelchemicals.comsigmaaldrich.comchemicalbook.com.

| Property | 1-Bromohexane atamankimya.comwikipedia.orgatamankimya.comguidechem.comnih.gov | This compound sigmaaldrich.comnih.govsigmaaldrich.commendelchemicals.comsigmaaldrich.comchemicalbook.com |

| Molecular Formula | C₆H₁₃Br | C₆D₁₃Br |

| Molecular Weight | 165.07 g/mol | 178.15 g/mol |

| Density | 1.176 g/mL at 25 °C | 1.269 g/mL at 25 °C |

| Boiling Point | 154-158 °C | 154-158 °C (lit.) |

| Melting Point | -84.7 to -85 °C | -85 °C (lit.) |

| Isotopic Purity | Natural abundance | Typically ≥ 98 atom % D |

Overview of Research Domains and Objectives for this compound

The primary research domains utilizing this compound revolve around its application as a tracer and internal standard. Objectives in these domains include:

Mechanistic Studies: Investigating reaction mechanisms by observing kinetic isotope effects when C-H bonds are replaced by C-D bonds in reactions involving the hexyl group symeres.comacs.orgnih.govsnnu.edu.cnspringernature.com. This helps in understanding the transition states and rate-limiting steps of chemical transformations.

Synthetic Chemistry: Synthesizing specifically deuterated organic molecules containing the hexyl moiety for use in various downstream applications ataman-chemicals.comatamankimya.com.

Analytical Chemistry: Developing and validating quantitative analytical methods using this compound as an internal standard for the accurate measurement of 1-bromohexane or related hexyl compounds in complex samples acs.org. This is particularly important in environmental analysis, food science, and potentially in the analysis of reaction mixtures symeres.com.

Metabolism Studies: Although 1-bromohexane itself is not extensively studied for biological activity in the provided sources, deuterated analogs like this compound could potentially be used in metabolism studies to track the fate of the hexyl chain in biological systems, should such research become relevant symeres.comclearsynth.comnih.govacs.org. The increased metabolic stability of C-D bonds compared to C-H bonds can sometimes be exploited in such studies marquette.edunih.gov.

The use of this compound enables researchers to gain a deeper understanding of chemical processes and improve the accuracy of analytical measurements, contributing to advancements in various scientific disciplines.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecadeuteriohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13Br/c1-2-3-4-5-6-7/h2-6H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNDIARAMWBIKFW-UTBWLCBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50583838 | |

| Record name | 1-Bromo(~2~H_13_)hexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130131-94-1 | |

| Record name | 1-Bromo(~2~H_13_)hexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 130131-94-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Deuterated Hexyl Bromide Analogs

Strategies for Deuterium (B1214612) Incorporation into n-Alkyl Bromide Scaffolds

The synthesis of deuterated n-alkyl bromides involves introducing deuterium atoms at specific positions or comprehensively along the alkyl chain. Several approaches can be utilized, often adapted from established methods for synthesizing non-deuterated alkyl bromides but employing deuterated reagents.

Nucleophilic Substitution Approaches for 1-Bromohexane-d13 Synthesis

Nucleophilic substitution reactions are a common route for synthesizing alkyl bromides. For deuterated analogs like this compound, this typically involves the reaction of a deuterated precursor with a brominating agent. While specific details for this compound synthesis via nucleophilic substitution are not extensively detailed in the provided search results, general methods for 1-bromohexane (B126081) synthesis include the reaction of 1-hexanol (B41254) with hydrobromic acid or the nucleophilic substitution of hexane (B92381) with bromine in the presence of a Lewis acid catalyst. ataman-chemicals.comatamanchemicals.comatamankimya.com Adapting these methods for this compound would necessitate using fully deuterated 1-hexanol or fully deuterated hexane as starting materials, reacting them with deuterated hydrobromic acid (DBr) or bromine in a deuterated solvent, respectively. One source mentions the reaction of 1-hexanol with hydrobromic acid as a method for synthesizing 1-bromohexane-6,6,6-D3, indicating the potential for this route with appropriate deuterated precursors for higher deuteration levels. ataman-chemicals.com

Radical Addition Pathways for Deuterated Alkyl Bromide Formation from Alkenes

Radical addition reactions, particularly the anti-Markovnikov addition of hydrogen bromide to alkenes, provide a regioselective method for synthesizing terminal alkyl bromides. atamankimya.comatamankimya.commasterorganicchemistry.com In the context of deuterated compounds, this involves the reaction of a deuterated alkene with deuterium bromide (DBr) under radical conditions. This approach typically yields the 1-bromo derivative. atamankimya.comatamankimya.com For the synthesis of deuterated hexyl bromides, this could involve the radical addition of DBr to a deuterated 1-hexene (B165129) derivative. The mechanism involves initiation, propagation (where a bromine radical adds to the alkene to form a more stable carbon radical, which then abstracts a deuterium atom from DBr), and termination steps. masterorganicchemistry.com This method is particularly useful for achieving anti-Markovnikov addition, placing the bromine atom at the less substituted carbon of the alkene. masterorganicchemistry.comlibretexts.org

Anti-Markovnikov Addition of Deuterium Bromide to 1-Hexene Derivatives

The anti-Markovnikov addition of hydrogen bromide to alkenes is facilitated by the presence of peroxides or light, proceeding via a radical mechanism. libretexts.orgyoutube.comquora.com To synthesize deuterated 1-bromohexane derivatives using this method, deuterated 1-hexene would be reacted with deuterium bromide (DBr) in the presence of a radical initiator. atamankimya.comontosight.ai This reaction specifically favors the addition of bromine to the terminal carbon and deuterium to the internal carbon of the double bond in 1-hexene, resulting in a deuterated 1-bromohexane. atamankimya.comyoutube.comontosight.ai This regioselectivity is a key advantage for synthesizing terminally brominated deuterated hexanes.

Advanced Synthetic Routes for Positional and Comprehensive Deuteration of the Hexyl Chain

Achieving specific positional deuteration or comprehensive deuteration like in this compound often requires more advanced synthetic strategies beyond simple one-step reactions. These routes may involve multi-step syntheses utilizing selectively deuterated building blocks or employing hydrogen-deuterium exchange (H/D exchange) reactions.

One approach for comprehensive deuteration involves starting with a fully deuterated hexane precursor and functionalizing it to introduce the bromine atom. Alternatively, a non-deuterated hexyl compound could undergo extensive H/D exchange reactions at all positions. Palladium-catalyzed hydrogen isotope exchange has been reported for the deuteration of organic compounds using D2O as the deuterium source, suggesting potential for deuterating alkyl chains. thieme-connect.denih.gov Biosynthetic methods in genetically modified organisms have also been explored for selective deuteration of lipid molecules, demonstrating the possibility of incorporating deuterium into alkyl chains through biological pathways. nih.gov

Optimization and Scale-Up Considerations in this compound Synthesis

The optimization and scale-up of this compound synthesis present specific challenges related to the cost and availability of deuterated reagents, achieving high isotopic purity, and ensuring efficient reaction conditions for larger scales.

Optimization efforts would focus on maximizing the yield and isotopic enrichment of this compound while minimizing the formation of side products and reducing the consumption of expensive deuterated materials. This might involve fine-tuning reaction temperatures, reaction times, reagent ratios, and the choice of catalysts or initiators.

Chemical Reactivity and Mechanistic Investigations Involving 1 Bromohexane D13

Isotope Effects in Fundamental Organic Reactions

The replacement of hydrogen with deuterium (B1214612) in a molecule does not alter the potential energy surface of a reaction but does change the vibrational frequencies of the chemical bonds. princeton.edu A C-D bond has a lower zero-point vibrational energy than a C-H bond, meaning more energy is required to break it. This difference forms the basis of the deuterium kinetic isotope effect (KIE), a powerful tool for investigating reaction mechanisms. libretexts.org

Nucleophilic substitution reactions are particularly well-suited for investigation using KIEs. The magnitude of the KIE can help distinguish between Sₙ1 and Sₙ2 pathways.

Primary KIEs: A primary KIE is observed when the bond to the isotopic label is broken in the rate-determining step of the reaction. In the context of 1-bromohexane-d13, this would be most relevant for elimination reactions, where a C-D bond is cleaved. For substitution reactions, primary KIEs are not typically observed as the C-Br bond is broken, not a C-D bond.

Secondary KIEs (α and β): Secondary KIEs occur when the isotopically substituted bond is not broken but is located at or near the reaction center.

α-Secondary KIE: This effect is observed when deuterium is substituted at the carbon atom undergoing substitution (the α-carbon). For this compound, this would involve deuteration at the C1 position. In an Sₙ2 reaction, the transition state involves rehybridization from sp³ to a more crowded sp²-like trigonal bipyramidal structure. This increased steric hindrance in the transition state is less favorable for the C-D bond (which is effectively shorter and less polarizable than a C-H bond), resulting in a small inverse KIE (kH/kD < 1), typically around 0.95-0.98. Conversely, in an Sₙ1 reaction, the rate-determining step is the formation of a carbocation, involving rehybridization from sp³ to a less-crowded sp² planar geometry. This change is more favorable for the deuterated compound, leading to a small normal KIE (kH/kD > 1), typically in the range of 1.10-1.25.

β-Secondary KIE: This effect arises from deuterium substitution on the carbon adjacent to the reaction center (the β-carbon). In Sₙ1 reactions, a significant β-secondary KIE (kH/kD > 1) is often observed due to hyperconjugation, where the C-H (or C-D) bond helps to stabilize the forming positive charge on the carbocation. The C-H bond is a better electron donor than the C-D bond, so the non-deuterated compound reacts faster. For Sₙ2 reactions, the β-secondary KIE is typically very small, close to unity (kH/kD ≈ 1), as there is little to no carbocation character in the transition state.

| Reaction Type | Isotopic Position | Type of KIE | Typical kH/kD Value | Mechanistic Rationale |

|---|---|---|---|---|

| Sₙ2 | α-deuteration (C1) | α-Secondary (Inverse) | 0.95 - 0.98 | Increased steric crowding in the sp²-like transition state. |

| Sₙ1 | α-deuteration (C1) | α-Secondary (Normal) | 1.10 - 1.25 | Relief of steric strain as the geometry changes from sp³ to sp² in the carbocation intermediate. |

| Sₙ2 | β-deuteration (C2) | β-Secondary (Normal) | ~1.00 - 1.05 | Minimal change in bonding at the β-position; negligible hyperconjugation. |

| Sₙ1 | β-deuteration (C2) | β-Secondary (Normal) | 1.10 - 1.20 | Stabilization of the carbocation intermediate via hyperconjugation (C-H is a better donor than C-D). |

As indicated by the KIE values, deuteration directly influences reaction rates. For a reaction proceeding via an Sₙ1 mechanism, α- and β-deuteration on the hexyl chain would slow the reaction down. For an Sₙ2 reaction, α-deuteration would slightly increase the rate (inverse KIE), while β-deuteration would have a negligible effect. These subtle changes in rate can be measured precisely to provide strong evidence for a particular mechanistic pathway.

While deuteration does not fundamentally alter the stereochemical rules of substitution reactions (e.g., inversion for Sₙ2, racemization for Sₙ1), it can influence product ratios in competing reaction pathways. For example, if Sₙ1 and Sₙ2 reactions were competing, the presence of deuterium could shift the balance. Similarly, in competing substitution versus elimination (E2) reactions, the large primary KIE for the E2 pathway (which involves breaking a C-D bond at the β-position) would significantly slow down the elimination rate, potentially increasing the yield of the substitution product.

Elucidation of Reaction Mechanisms Through Deuterium Labeling Experiments

Beyond KIE studies, deuterium labeling is a fundamental technique for tracing the path of atoms through a reaction. acs.orgwalisongo.ac.id By placing a deuterium label at a specific position, such as in this compound, chemists can determine which bonds are broken and formed and identify molecular rearrangements. For instance, in studying a complex rearrangement reaction, one could synthesize this compound and react it under the desired conditions. By analyzing the position of the deuterium atoms in the final product(s) using techniques like NMR spectroscopy or mass spectrometry, the movement of the hexyl group and the specific atoms involved in the rearrangement can be mapped out, confirming or refuting a proposed mechanism.

Formation and Reactivity of Deuterated Grignard Reagents from this compound

Grignard reagents are among the most important organometallic compounds in synthetic chemistry. The study of their formation and reactivity using deuterated substrates like this compound offers deeper mechanistic understanding.

The formation of a Grignard reagent from an alkyl halide and magnesium metal is believed to proceed through a radical mechanism involving single-electron transfer (SET) from the magnesium surface to the alkyl halide. unp.edu.ar Using this compound allows for detailed investigation of this process.

The proposed steps are:

Single-Electron Transfer (SET): R-Br + Mg → [R-Br]•⁻ + Mg•⁺

Fragmentation: [R-Br]•⁻ → R• + Br⁻

Recombination: R• + MgBr• → R-Mg-Br

By using n-C₆D₁₃Br, the fate of the deuterated hexyl radical (C₆D₁₃•) can be tracked. Side products from radical coupling (e.g., dodecane-d26 from the dimerization of two hexyl radicals) or hydrogen/deuterium abstraction from the solvent can be analyzed. The isotopic composition of these byproducts provides evidence for the existence and behavior of the radical intermediates, solidifying the proposed SET mechanism.

The resulting deuterated Grignard reagent, n-hexyl-d13-magnesium bromide (n-C₆D₁₃MgBr), is chemically very similar to its non-deuterated counterpart. It undergoes the same characteristic reactions, such as nucleophilic addition to carbonyls. masterorganicchemistry.com However, its reactivity can be subtly different due to kinetic isotope effects. If a reaction involving the Grignard reagent has a rate-determining step that involves the cleavage of a C-D bond on the hexyl chain (e.g., in certain protonolysis or rearrangement reactions), a primary KIE would be observed, and the deuterated reagent would react more slowly. rsc.org

The primary synthetic utility of n-C₆D₁₃MgBr is as a nucleophilic source of a deuterated hexyl group. This allows for the precise and specific introduction of an isotopically labeled alkyl chain into a target molecule. This is invaluable for:

Mechanistic studies: Creating complex molecules with labeled segments to trace their path in subsequent reactions.

Metabolic studies: In pharmaceutical research, deuterating a molecule can slow down its metabolism if a C-H bond at the site of deuteration is broken during metabolic oxidation. This is known as the "metabolic switching" strategy. beilstein-journals.org Synthesizing a drug candidate with a deuterated hexyl group using n-C₆D₁₃MgBr would be a direct way to probe this effect.

Quantitative analysis: Using the deuterated compound as an internal standard in mass spectrometry-based assays.

| Property | Standard Grignard (n-C₆H₁₃MgBr) | Deuterated Grignard (n-C₆D₁₃MgBr) | Implication of Deuteration |

|---|---|---|---|

| Formation Mechanism | Single-Electron Transfer (SET) | Single-Electron Transfer (SET) | Allows for mechanistic probing through analysis of deuterated byproducts. |

| Nucleophilicity | Strong nucleophile | Effectively identical | No significant electronic difference; serves as a reliable deuterated nucleophile. |

| Reactivity in KIE-sensitive steps | Baseline reactivity | Slower if a C-D bond is broken in the RDS | Can be used to identify rate-determining steps in subsequent reactions. |

| Synthetic Utility | Source of n-hexyl group | Source of labeled n-hexyl-d13 group | Enables synthesis of specifically labeled molecules for mechanistic, metabolic, and analytical studies. |

Cross-Coupling Reactions Involving Deuterated Alkyl Bromides

The use of isotopically labeled substrates, such as this compound, in cross-coupling reactions serves as a powerful tool for elucidating reaction mechanisms and understanding the intricacies of bond-forming steps. The substitution of hydrogen with its heavier isotope, deuterium, can lead to a kinetic isotope effect (KIE), which is a change in the reaction rate. wikipedia.org This effect is particularly pronounced when a C-H or C-D bond is broken or formed in the rate-determining step of the reaction. wikipedia.org The magnitude of the KIE can provide valuable insights into the transition state of the reaction.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are fundamental methods for the formation of carbon-carbon bonds in organic synthesis. The Suzuki coupling reaction involves the reaction of an organoboron compound with an organohalide, while the Heck reaction couples an organohalide with an alkene. organic-chemistry.orgwikipedia.org The general mechanism for both reactions involves a catalytic cycle of oxidative addition, transmetalation (for Suzuki) or migratory insertion (for Heck), and reductive elimination. libretexts.orglibretexts.org

The application of this compound in these reactions, while not extensively documented in dedicated studies, can be inferred from the broader understanding of cross-coupling mechanisms with alkyl halides. In a hypothetical Suzuki coupling, this compound would react with an organoboron reagent, such as a phenylboronic acid, in the presence of a palladium catalyst and a base to form the corresponding deuterated alkyl-aryl product. Similarly, in a Heck-type reaction, this compound could be coupled with an alkene, like styrene, to yield a deuterated alkylated alkene.

The primary purpose of employing a deuterated substrate like this compound is to probe the mechanism, particularly the steps involving the alkyl group. For instance, if β-hydride elimination is a competing or integral part of the reaction pathway, the presence of deuterium at the β-position would be expected to influence the reaction rate and potentially the product distribution.

Illustrative Suzuki Coupling Reaction of this compound

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

|---|

Illustrative Heck Coupling Reaction of this compound

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

|---|

Note: The product of the Heck reaction is depicted as having lost one deuterium atom, assuming a β-deuteride elimination pathway.

The investigation of deuterium effects, primarily through the kinetic isotope effect (KIE), can provide significant insights into the efficiency and selectivity of cross-coupling reactions. A primary KIE is observed when the bond to the isotope is broken in the rate-determining step, while a secondary KIE arises from isotopic substitution at a position not directly involved in bond cleavage. princeton.edu

In the context of this compound, a secondary kinetic isotope effect might be observed if the oxidative addition of the C-Br bond to the palladium center is the rate-determining step. The change in vibrational frequencies of the C-D bonds compared to C-H bonds, even though they are not directly broken, can influence the energy of the transition state.

More significantly, if β-hydride elimination is a key step, as is often the case in reactions with alkyl halides, a primary KIE would be expected. nih.gov The β-hydride elimination step in the Heck reaction, for example, is crucial for product formation and catalyst regeneration. libretexts.org The rate of this step is sensitive to the strength of the C-H (or C-D) bond being broken. Since a C-D bond is stronger than a C-H bond, a slower rate of β-deuteride elimination compared to β-hydride elimination is anticipated. libretexts.org This would manifest as a normal KIE (kH/kD > 1).

Hypothetical Data on the Effect of Deuteration on Suzuki Coupling Yield

| Substrate | Coupling Partner | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| 1-Bromohexane | Phenylboronic acid | 2 | 12 | 85 |

Hypothetical Data on the Kinetic Isotope Effect in a Heck-type Reaction

| Substrate | Alkene | Rate Constant (k) | kH/kD |

|---|---|---|---|

| 1-Bromohexane | Styrene | kH | \multirow{2}{*}{2.5} |

This hypothetical data indicates a primary kinetic isotope effect, suggesting that β-hydride/deuteride elimination is involved in the rate-determining step of this Heck-type reaction.

Applications of 1 Bromohexane D13 in Advanced Organic Synthesis

Deuterium-Labeled Alkylating Agent in Complex Molecule Synthesis

As a deuterated alkylating agent, 1-Bromohexane-d13 is instrumental in the synthesis of complex molecules where the presence of a deuterium-labeled alkyl chain is desirable. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a kinetic isotope effect. This effect can alter the rate of metabolic processes, often leading to improved pharmacokinetic profiles for drug candidates. rsc.org

Introduction of Deuterated Hexyl Moieties into Pharmaceutical Intermediates

The incorporation of deuterated alkyl chains into pharmaceutical intermediates is a strategic approach to enhance the metabolic stability of drug candidates. rsc.org The hexyl group, being lipophilic, can influence a molecule's ability to cross cell membranes. By using this compound, chemists can introduce a perdeuterated hexyl group, which can slow down enzymatic degradation at the hexyl chain, potentially leading to a longer drug half-life and improved therapeutic efficacy.

While specific examples in publicly accessible literature are limited, the general strategy involves the nucleophilic substitution of the bromide in this compound by a suitable nucleophile on a pharmaceutical scaffold. For instance, the alkylation of phenols, amines, or thiols on a core drug structure can be readily achieved.

Illustrative Reaction Scheme:

Table 1: Potential Pharmaceutical Intermediates Synthesized with this compound

| Target Compound Class | Rationale for Deuteration |

| Analgesics | To potentially reduce metabolic inactivation and prolong pain relief. |

| Antihypertensives | To enhance bioavailability and duration of action. |

| Anticancer Agents | To improve metabolic stability and potentially reduce off-target toxicity. |

Synthesis of Deuterated Agrochemical Precursors and Specialty Chemicals

Similar to pharmaceuticals, the efficacy and environmental persistence of agrochemicals can be modified through deuteration. nbinno.comnih.gov The introduction of a deuterated hexyl group using this compound can alter the metabolic fate of a pesticide or herbicide in target organisms and the environment. nbinno.com This can lead to more selective action or a more predictable environmental degradation profile.

In the realm of specialty chemicals, the unique vibrational frequencies of C-D bonds can be exploited in spectroscopic studies of molecular structure and dynamics. smolecule.com

Table 2: Research Findings on the Impact of Deuteration in Agrochemicals

| Research Area | Finding |

| Metabolic Stability | Deuteration at metabolically labile sites can slow down degradation by enzymes in target pests and non-target organisms. |

| Selectivity | Altered metabolism can potentially increase selectivity towards the target pest, reducing harm to beneficial insects. |

| Environmental Fate | The rate of biodegradation in soil and water can be influenced by the presence of deuterium (B1214612), affecting the environmental persistence of the agrochemical. |

Preparation of Deuterated Surfactants and Functional Materials

Deuterated surfactants are of significant interest in various scientific fields, particularly for neutron scattering techniques used to study the structure and dynamics of micelles, microemulsions, and other colloidal systems. europa.eutandfonline.com By selectively deuterating parts of a surfactant molecule, such as the hydrophobic tail, researchers can create "contrast" in neutron scattering experiments, allowing for detailed structural elucidation.

This compound is an ideal precursor for the synthesis of surfactants with a deuterated hexyl tail. For example, it can be used to alkylate a hydrophilic head group, such as a quaternary ammonium (B1175870) salt or a polyethylene (B3416737) glycol chain, to produce a deuterated cationic or non-ionic surfactant, respectively.

Table 3: Examples of Deuterated Surfactants Derived from this compound

| Surfactant Type | Potential Application |

| Deuterated Hexyltrimethylammonium Bromide | Study of micellar structures and interactions with polymers. |

| Deuterated Hexyl Polyoxyethylene Ether | Investigation of microemulsion phases and interfacial properties. |

The synthesis of functional materials, such as deuterated polymers, can also benefit from the use of this compound. For instance, it can be used to initiate or terminate polymerization reactions, thereby incorporating a deuterated end-group that can be used for analytical purposes or to subtly modify the material's properties.

Precursor for Deuterated Organic Scaffolds and Building Blocks in Diversified Chemical Libraries

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening in drug discovery and chemical biology. cam.ac.uknih.govmskcc.orgnih.gov this compound can serve as a versatile building block for the creation of deuterated organic scaffolds, which can then be further elaborated to generate a library of deuterated compounds.

One common approach is the conversion of this compound into its corresponding Grignard reagent, hexyl-d13-magnesium bromide. smolecule.comatamankimya.comatamanchemicals.com This powerful nucleophile can then be reacted with a variety of electrophiles to create a range of deuterated building blocks.

Illustrative Reaction of Grignard Reagent from this compound:

Table 4: Diversified Deuterated Building Blocks from this compound

| Electrophile | Resulting Deuterated Building Block |

| CO₂ | Heptanoic-d13 acid |

| Aldehydes/Ketones | Deuterated secondary/tertiary alcohols |

| Esters | Deuterated ketones |

| Epoxides | Deuterated long-chain alcohols |

These deuterated building blocks can then be used in combinatorial chemistry approaches to rapidly generate a large and diverse library of deuterated molecules. The availability of such libraries is invaluable for screening for new biological activities and for studying the effects of deuteration on a wide range of molecular interactions.

Isotopic Tracing and Mechanistic Probing with 1 Bromohexane D13

Utilization in Biosynthetic Pathway Elucidation and Metabolic Studies

Isotopically labeled compounds are indispensable for tracing the journey of molecules through intricate biological systems. By introducing a deuterated precursor like 1-bromohexane-d13, researchers can follow the incorporation of the labeled hexyl group into larger, more complex molecules, thereby mapping the sequential steps of a metabolic or biosynthetic pathway. nih.govresearchgate.net This approach provides definitive evidence of precursor-product relationships that would be difficult to establish by other means.

The elucidation of how organisms construct complex natural products is a fundamental goal in biochemistry. Stable isotope tracing is a key methodology in these investigations. springernature.com A deuterated building block, such as one derived from this compound, can be introduced to a biological system, like a microbial culture or plant tissue. After a period of incubation, the natural products are extracted and analyzed using mass spectrometry.

The presence and position of the deuterium (B1214612) label in the final product molecule confirm that the hexyl group was incorporated during its biosynthesis. For example, studies on polyunsaturated fatty acids (PUFAs) have utilized ¹³C-labeled precursors to track their formation in fungi. nih.gov A similar principle applies to deuterium labeling, where the mass shift caused by the 13 deuterium atoms in a hexyl chain provides a clear and unambiguous signal in mass spectrometric analysis, allowing researchers to map its metabolic fate. nih.gov This technique helps to identify the enzymes and intermediate molecules involved in constructing complex organic structures.

The biosynthesis of insect pheromones, which are often fatty acid derivatives, has been successfully investigated using deuterium-labeled precursors. nih.govslu.se These studies involve the topical application or feeding of labeled fatty acids to insects, followed by the analysis of their pheromone glands. nih.govslu.se

In one research strategy, deuterated fatty acids are applied to the pheromone gland, and their incorporation into pheromone alcohols and related compounds is monitored by gas chromatography-mass spectrometry (GC-MS). slu.se For instance, the application of [12,12,12-²H₃]dodecanoic acid to the codling moth resulted in labeled dodecanol (B89629) and other key pheromone components. slu.se This demonstrates that fatty acids are direct precursors in the biosynthetic pathway. slu.se The results from such experiments show that fatty acids, often stored as triacylglycerols, likely participate in the biosynthesis of aliphatic pheromone components. nih.gov

A hypothetical study using a derivative of this compound could involve its use in the chemical synthesis of a deuterated fatty acid, which is then used as a probe. The table below illustrates how different labeled precursors can be traced to specific pheromone components, a common approach in these studies.

Table 1: Hypothetical Tracing of Labeled Precursors in Pheromone Biosynthesis This table is illustrative and based on established methodologies in the field.

| Labeled Precursor Applied | Pheromone Gland Component Analyzed | Label Incorporation Detected | Conclusion |

|---|---|---|---|

| [d13]-Hexanoic Acid | Dodecanol | Yes | Hexanoic acid is a precursor, likely undergoing chain elongation. |

| [d13]-Hexanoic Acid | (E,E)-8,10-Dodecadienol | Yes | The hexyl unit is incorporated into the final pheromone structure. |

Deuterium as a Probe in Polymer Science and Materials Research

In polymer and materials science, deuterium labeling is a sophisticated technique used to gain deep insights into the structure, dynamics, and behavior of macromolecules. europa.eu The unique nuclear properties of deuterium make deuterated molecules like this compound valuable starting materials for synthesizing labeled polymers.

Neutron scattering is a powerful analytical technique for studying the physical and chemical properties of polymers. europa.eu It provides insight into the internal structure and dynamics of polymer chains. europa.eu Neutrons interact differently with hydrogen and deuterium nuclei, a property that researchers exploit through a technique called "contrast variation". europa.eunih.gov By selectively replacing hydrogen with deuterium in parts of a polymer, scientists can "highlight" specific regions of a macromolecule or a polymer blend. europa.eu

For example, by using this compound to synthesize a polymer with deuterated side chains, researchers can make those side chains "visible" to neutrons in a way that is distinct from the non-deuterated polymer backbone. This allows for the precise determination of chain conformation, the study of how different polymer blocks mix, and the investigation of molecular motions over various length and time scales. nih.govpolymerphysics.net This knowledge is crucial for developing new materials with improved properties. europa.eu

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the chemical functional groups within a molecule. nih.gov The substitution of hydrogen with deuterium causes a significant shift in the vibrational frequency of the C-D bond compared to the C-H bond due to the mass difference. This isotopic shift can be used to assign specific vibrational modes in complex polymer spectra and to monitor processes like polymerization or degradation. nih.gov

In Nuclear Magnetic Resonance (NMR) spectroscopy, replacing protons (¹H) with deuterons (²H) dramatically alters the resulting spectrum. Since ²H has different magnetic properties and resonates at a completely different frequency than ¹H, deuteration can effectively render parts of a molecule "invisible" in a standard ¹H NMR experiment. This simplifies complex, overlapping spectra, allowing for clearer analysis of the non-deuterated portions of the molecule. Conversely, ²H NMR can be used to specifically probe the structure and dynamics of the deuterated segments of a polymer chain.

The kinetic isotope effect (KIE) is a phenomenon where replacing an atom with one of its isotopes changes the rate of a chemical reaction. wikipedia.org This effect is particularly pronounced for the hydrogen isotopes because deuterium is twice as heavy as protium (B1232500). The C-D bond has a lower zero-point energy than a C-H bond, meaning it requires more energy to break. princeton.edu Consequently, if a C-H bond is broken in the rate-determining step of a reaction, the deuterated version of the molecule will react more slowly. wikipedia.orgnih.gov

This principle is a powerful tool for elucidating reaction mechanisms. escholarship.org For example, in the chemical oxidative polymerization of 3-hexylthiophene (B156222) (P3HT), 1-bromohexane (B126081) is used to introduce the hexyl side chain. mdpi.com If a deuterated version, this compound, were used instead, researchers could determine if any of the C-H bonds on the hexyl group are involved in the rate-limiting step of the polymerization.

Table 2: Illustrative Kinetic Isotope Effect (KIE) in a Hypothetical Reaction

| Reactant | Rate Constant (k) | KIE (kH / kD) | Mechanistic Implication |

|---|---|---|---|

| Substrate with C-H bond | kH | \multirow{2}{}{> 1 (e.g., 2-7)} | C-H bond is broken in or before the rate-determining step (Primary KIE). |

| Substrate with C-D bond | kD | ||

| Substrate with C-H bond | kH | \multirow{2}{}{≈ 1} | C-H bond is not broken in the rate-determining step. |

By measuring the KIE, chemists can gain valuable information about the transition state of the reaction, providing critical evidence for a proposed mechanism. princeton.edu

Mass Spectrometric Characterization of Labeled Biomolecules and Metabolites

The isotopic labeling of this compound, where hydrogen atoms are replaced by their heavier, stable isotope deuterium, makes it an invaluable tool in mass spectrometry. This substitution results in a compound that is chemically almost identical to its non-deuterated counterpart but has a significantly different mass. This mass difference is easily detectable by a mass spectrometer, allowing for precise tracking and quantification of molecules in complex biological samples.

Role in Proteomics Research for Protein Modification Studies

In the field of proteomics, which involves the large-scale study of proteins, understanding post-translational modifications (PTMs) is crucial for elucidating protein function and cellular processes. nih.govnih.gov PTMs are chemical modifications that occur after a protein is synthesized and can dramatically alter its activity, localization, and interaction with other molecules. nih.gov this compound can serve as a specialized reagent in quantitative proteomics to investigate certain types of protein modifications, such as alkylation.

Researchers can utilize differential labeling strategies to compare protein reactivity and modification levels between different biological states. For instance, a control protein sample might be reacted with standard 1-bromohexane, while a test sample is treated with this compound. As an alkylating agent, 1-bromohexane can form covalent bonds with specific amino acid residues on a protein, such as cysteine or lysine.

After the labeling reaction, the protein samples are typically digested into smaller peptides, which are then analyzed by liquid chromatography-mass spectrometry (LC-MS). The mass spectrometer can distinguish between peptides modified with the light (hydrogen-containing) hexyl group and those modified with the heavy, deuterated (d13) hexyl group. The mass difference between the two would be 13 Daltons (the mass difference between 13 deuterium atoms and 13 hydrogen atoms).

By comparing the signal intensities of the "light" and "heavy" peptide pairs, researchers can precisely quantify the relative difference in modification levels at specific sites on the protein between the two samples. This approach, conceptually similar to Stable Isotope Labeling by Amino acids in Cell culture (SILAC), provides detailed insights into how a protein's reactivity or accessibility is altered by disease, drug treatment, or other stimuli. nih.gov

The table below illustrates the theoretical mass shift observed in a mass spectrum for a peptide fragment modified with 1-bromohexane versus this compound.

| Feature | Unlabeled Peptide | Peptide + 1-Bromohexane | Peptide + this compound |

| Example Peptide Sequence | Gly-Cys-Ala | Gly-Cys(Hexyl)-Ala | Gly-Cys(Hexyl-d13)-Ala |

| Mass of Added Group (Da) | N/A | 85.17 | 98.25 |

| Observed Mass Shift (Da) | N/A | +85.17 | +98.25 |

| Mass Difference (Da) | N/A | N/A | +13.08 |

This interactive table demonstrates the principle of using deuterated reagents for differential mass tagging in proteomics.

Deuterated Analogs as Internal Standards in Quantitative Mass Spectrometry

One of the most critical applications of deuterated compounds like this compound is their use as internal standards in quantitative mass spectrometry. clearsynth.com An ideal internal standard is a compound added to a sample in a known quantity before processing to correct for any loss of analyte during sample preparation and analysis. scispace.com

Deuterated standards are considered the gold standard for quantitative LC-MS assays because their physical and chemical properties are nearly identical to the non-labeled analyte of interest (in this case, 1-bromohexane). scispace.com This means they behave similarly during extraction, chromatography, and ionization in the mass spectrometer. clearsynth.com However, due to their mass difference, the mass spectrometer can detect the analyte and the internal standard as two distinct entities.

This co-elution and similar ionization behavior effectively corrects for variations in sample recovery and matrix effects. clearsynth.comlcms.cz Matrix effects occur when other components in a complex sample (like plasma or soil extract) interfere with the ionization of the target analyte, either suppressing or enhancing its signal, which can lead to inaccurate quantification. lcms.cz Because the deuterated internal standard is affected by the matrix in the same way as the analyte, the ratio of their signals remains constant, allowing for highly accurate and precise measurement of the analyte's concentration. clearsynth.comlcms.cz

Research has demonstrated the superior performance of stable isotopically labeled (SIL) internal standards over structural analogs. For example, a study comparing a quadruply deuterated SIL internal standard with a structural analog for a particular analyte showed a significant improvement in the precision of the measurement.

| Internal Standard Type | Mean Bias (%) | Standard Deviation (%) | Statistical Significance (p-value) |

| Analogous Internal Standard | 96.8 | 8.6 | p=0.02 |

| Deuterated (SIL) Internal Standard | 100.3 | 7.6 | N/A |

This interactive table, based on findings from comparative studies, shows that the variance using the SIL internal standard was significantly lower, indicating that the precision of the method was significantly improved by its implementation. scispace.com

While extremely effective, it is noted that in some cases, extensive deuterium labeling can cause a slight shift in chromatographic retention time compared to the non-labeled analyte, which must be accounted for during method development. scispace.comresearchgate.net Despite this, deuterated analogs like this compound remain a first-choice tool for achieving the highest levels of accuracy and reliability in quantitative mass spectrometry. scispace.com

Analytical Methodologies for 1 Bromohexane D13 Characterization and Quantification in Research Contexts

Spectroscopic Techniques for Deuterium (B1214612) Content and Positional Analysis

Spectroscopy is fundamental to the characterization of 1-Bromohexane-d13, offering non-destructive methods to confirm the successful incorporation of deuterium and its specific location within the molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For highly deuterated compounds such as this compound (typically with isotopic purity of 98 atom % D), conventional proton (¹H) NMR analysis can be challenging due to the very low intensity of residual proton signals. sigmaaldrich.comsigmaaldrich.com In these cases, Deuterium (²H or D) NMR emerges as a superior alternative for structure verification and determining isotopic enrichment. sigmaaldrich.com

In a ²H NMR experiment, only the deuterium nuclei are observed, resulting in a spectrum that is free from the signals of non-deuterated solvents. sigmaaldrich.com This technique directly confirms the positions of deuterium atoms on the carbon skeleton. For this compound, the ²H NMR spectrum would be expected to show distinct signals corresponding to the deuterons on the terminal methyl group (CD₃), the four methylene (B1212753) groups in the chain ((CD₂)₄), and the methylene group adjacent to the bromine atom (CD₂Br), thus confirming the complete deuteration of the hexyl chain. The integration of these signals allows for the quantification of deuterium content at each position.

| NMR Property | ¹H NMR of 1-Bromohexane (B126081) | ²H NMR of this compound | Rationale for Difference |

| Observed Nucleus | Proton (¹H) | Deuteron (²H) | The experiment is tuned to the specific resonance frequency of the target nucleus. |

| Primary Signals | Multiple signals for CH₃, (CH₂)₄, and CH₂Br protons. | Signals corresponding to CD₃, (CD₂)₄, and CD₂Br deuterons. | The presence of deuterium eliminates the corresponding proton signals. organicchemistrydata.org |

| Signal Intensity | Strong, proportional to the number of protons. | Weaker than ¹H NMR, but clear for highly enriched samples. | Deuterium has a lower gyromagnetic ratio than proton. |

| Structural Info | Confirms the proton environment and carbon backbone structure. | Directly confirms the location and relative abundance of deuterium atoms. sigmaaldrich.com | Provides unambiguous evidence of isotopic labeling. |

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the bonding within a molecule. These methods are particularly effective in confirming deuteration due to the significant mass difference between hydrogen (≈1 amu) and deuterium (≈2 amu).

The frequency of a bond's stretching vibration is primarily dependent on the bond strength and the masses of the atoms involved. According to Hooke's Law for a simple harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass of the system. Consequently, replacing hydrogen with deuterium in a C-H bond to form a C-D bond results in a predictable and substantial decrease in the stretching frequency.

For this compound, the IR and Raman spectra would show a marked absence of peaks in the typical C-H stretching region (approx. 2850-3000 cm⁻¹) and the appearance of new, strong absorption bands in the C-D stretching region (approx. 2100-2250 cm⁻¹). This shift serves as a definitive fingerprint for the presence of deuterium throughout the alkyl chain. researchgate.net

| Vibrational Mode | Typical Frequency in 1-Bromohexane (C-H) | Expected Frequency in this compound (C-D) | Key Observation |

| Alkyl C-H Stretch | ~2850 - 3000 cm⁻¹ | Absent | Disappearance of these bands indicates successful H/D exchange. |

| Alkyl C-D Stretch | Absent | ~2100 - 2250 cm⁻¹ | Appearance of strong bands in this region confirms deuteration. |

| C-Br Stretch | ~560 - 650 cm⁻¹ | ~560 - 650 cm⁻¹ | This frequency is largely unaffected as it does not involve hydrogen/deuterium atoms. |

Mass Spectrometry for Isotopic Purity and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a cornerstone technique for the analysis of isotopically labeled compounds. It measures the mass-to-charge ratio (m/z) of ions, allowing for the direct determination of molecular weight and, by extension, the degree of isotopic incorporation.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of a molecule's elemental formula. For this compound, HRMS is used to confirm the complete substitution of 13 hydrogen atoms with 13 deuterium atoms. The experimentally measured mass can be compared to the calculated theoretical mass to verify the isotopic composition and rule out the presence of partially deuterated species.

| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) |

| 1-Bromohexane | C₆H₁₃⁷⁹Br | 164.0251 |

| This compound | C₆D₁₃⁷⁹Br | 177.1066 |

Note: Masses are calculated using the most abundant isotopes (¹²C, ¹H, ²D, ⁷⁹Br).

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of GC with the detection and identification power of MS. nist.govnih.gov In the analysis of this compound, GC separates the compound from any non-deuterated 1-bromohexane or other volatile impurities.

Following separation, the molecules are ionized (typically by electron ionization), causing them to fragment in a reproducible manner. The resulting mass spectrum displays the molecular ion (M⁺) and a series of fragment ions. For this compound, the molecular ion peak will be shifted by +13 mass units compared to its non-deuterated analog. sigmaaldrich.comsigmaaldrich.com The fragmentation pattern will also be altered, as the loss of deuterium atoms or deuterated fragments will result in fragment ions with different m/z values than those observed for standard 1-bromohexane. This allows for unambiguous identification and can be used to quantify the isotopic purity by comparing the relative intensities of the ion signals for the deuterated and any residual non-deuterated species.

| Ion | Expected m/z for 1-Bromohexane | Expected m/z for this compound | Description |

| [M]⁺ | 164/166 | 177/179 | Molecular ion (showing bromine isotope pattern) |

| [M-Br]⁺ | 85 | 98 | Loss of the bromine atom |

| [C₄H₉]⁺ / [C₄D₉]⁺ | 57 | 66 | Cleavage of the alkyl chain |

| [C₃H₇]⁺ / [C₃D₇]⁺ | 43 | 49 | Further fragmentation |

Chromatographic Methods for Purity Assessment and Isolation in Research Applications

Beyond GC-MS, standalone chromatographic techniques, particularly high-resolution gas chromatography, are essential for assessing the chemical purity of this compound. Chemical purity refers to the percentage of the desired compound relative to any other chemical entities, as distinct from isotopic purity, which refers to the level of deuteration.

Using a gas chromatograph equipped with a sensitive detector, such as a Flame Ionization Detector (FID), a sample of this compound is vaporized and passed through a long capillary column. The column separates compounds based on their boiling points and interactions with the column's stationary phase. The retention time—the time it takes for the compound to travel through the column—is a characteristic identifier. The area of the peak corresponding to this compound in the resulting chromatogram is proportional to its concentration. By comparing this peak area to the areas of any other peaks (representing impurities), a precise quantitative measure of chemical purity can be obtained. For research-grade material, chemical purity is often expected to be 98% or higher. sigmaaldrich.comsigmaaldrich.com

Gas Chromatography (GC) for Chemical Purity Assessment

Gas Chromatography (GC) is a cornerstone technique for evaluating the chemical purity of volatile and semi-volatile compounds like this compound. This method separates analytes based on their boiling points and interactions with the stationary phase within a capillary column. For the analysis of alkyl halides, a common approach involves using a GC system coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). The latter (GC-MS) provides the dual benefit of separation and structural identification of impurities.

A typical GC-MS analysis for assessing the purity of this compound would involve a temperature-programmed method to ensure the efficient separation of the main component from any potential impurities, such as other halogenated hydrocarbons or residual starting materials from its synthesis. The heavier deuterated compound often elutes slightly earlier than its non-deuterated counterpart, a phenomenon known as the inverse isotope effect.

Detailed Research Findings:

A study focusing on the analysis of various alkyl halides by GC-MS provides a relevant methodological framework. The conditions outlined in this study can be adapted for the purity assessment of this compound. A fused silica (B1680970) capillary column, such as a Zebron ZB-5 (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for this separation. The temperature program is crucial for achieving good resolution. A representative program would start at an initial temperature of 40°C, hold for 3 minutes, then ramp up at a rate of 10°C per minute to a final temperature of 280°C, which is then held for 9 minutes. Helium is commonly used as the carrier gas.

The resulting chromatogram would show a major peak corresponding to this compound, with any impurities appearing as separate, smaller peaks. The identity of these impurities can be tentatively confirmed by their mass spectra. The chemical purity is then calculated based on the relative peak areas.

| Parameter | Condition |

|---|---|

| GC System | Gas Chromatograph with Mass Spectrometer (GC-MS) |

| Column | Zebron ZB-5 (30 m x 0.25 mm i.d., 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Injector Temperature | 250°C |

| Oven Temperature Program | Initial: 40°C (hold 3 min), Ramp: 10°C/min to 280°C (hold 9 min) |

| Detector | Mass Spectrometer |

| Ionization Mode | Electron Ionization (EI) |

Preparative Chromatography for Isotopic Enrichment and Separation

Preparative chromatography is a crucial technique for the purification and isotopic enrichment of this compound. Unlike analytical chromatography, the goal of preparative chromatography is to isolate and collect larger quantities of a specific compound. Both preparative Gas Chromatography (prep-GC) and preparative High-Performance Liquid Chromatography (prep-HPLC) can be employed for this purpose.

Preparative Gas Chromatography (Prep-GC):

For volatile compounds like this compound, prep-GC is a viable option for isotopic enrichment. This technique utilizes a larger diameter column compared to analytical GC to accommodate larger sample injections. The fundamental principles of separation remain the same as in analytical GC. As the separated components elute from the column, they are passed through a detector, and a fraction collector is used to trap the desired compound. Prep-GC can be particularly effective in separating deuterated molecules from their non-deuterated counterparts.

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

Prep-HPLC is another powerful technique for purifying and enriching this compound. This method is especially useful when dealing with larger quantities or when the compound is less volatile. The process involves scaling up an analytical HPLC method. A key aspect of developing a preparative method is performing loading studies on an analytical column to determine the maximum amount of sample that can be injected without compromising the separation.

For a non-polar compound like this compound, reversed-phase HPLC is a suitable approach. This involves a non-polar stationary phase (e.g., C18) and a polar mobile phase. The separation of deuterated and non-deuterated isotopologues can be achieved due to subtle differences in their interactions with the stationary phase.

Detailed Research Findings:

The development of a preparative HPLC method begins with optimizing the separation at an analytical scale. For a compound like this compound, a C18 column would be a good starting point. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve a good separation of the target compound from any impurities.

Once the analytical method is established, it is scaled up to a preparative column with a larger diameter. The flow rate and injection volume are increased proportionally to the column size to maintain the separation efficiency. The fractions containing the purified this compound are collected as they elute from the column. The purity of the collected fractions is then verified using an analytical method, such as the GC-MS method described previously.

| Parameter | Condition |

|---|---|

| HPLC System | Preparative High-Performance Liquid Chromatograph |

| Column | C18 (e.g., 250 mm x 21.2 mm, 5 µm particle size) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Optimized based on analytical separation (e.g., 50-95% B over 20 min) |

| Flow Rate | Scaled up from analytical (e.g., 20 mL/min) |

| Detector | UV (at a low wavelength) or Refractive Index (RI) |

| Fraction Collection | Peak-based collection of the this compound eluate |

Future Directions and Emerging Research Avenues for Deuterated Hexyl Bromides

Development of Novel and Sustainable Synthetic Strategies for Deuteration

The demand for deuterated compounds in various scientific fields has spurred the development of more efficient, selective, and environmentally friendly methods for their synthesis. researchgate.net Traditional methods for introducing deuterium (B1214612) often rely on expensive reagents or harsh reaction conditions. scielo.org.mx Future research is increasingly focused on overcoming these limitations.

Key Research Thrusts:

Hydrogen Isotope Exchange (HIE): HIE represents a highly atom-economical approach to deuteration, directly replacing C-H bonds with C-D bonds. rsc.orgacs.org Future efforts will likely concentrate on developing catalysts that offer greater regioselectivity, enabling the precise placement of deuterium atoms within a molecule. acs.org The use of heavy water (D₂O) as an inexpensive and readily available deuterium source is a cornerstone of sustainable HIE methods. researchgate.netresearchgate.net

Mechanochemistry and Piezoelectric Catalysis: Recent studies have demonstrated the potential of mechanochemical methods, which use mechanical force to drive chemical reactions, for the dehalogenative deuteration of alkyl halides. researchgate.net This solvent-free approach, often employing piezoelectric materials to facilitate electron transfer, offers a green alternative to conventional solution-phase reactions. researchgate.net Further exploration of piezoelectric materials and optimization of reaction conditions could lead to highly efficient and scalable deuteration processes for compounds like 1-bromohexane-d13. researchgate.net

Electrochemical Methods: Electrochemistry provides another sustainable pathway for the deuteration of unactivated alkyl halides. nih.govnih.gov By using an electric current to drive the reaction, these methods can often proceed under mild conditions without the need for chemical reducing agents. nih.gov The use of D₂O as the deuterium source further enhances the green credentials of this approach. nih.govnih.gov Future research will likely focus on expanding the substrate scope and improving the efficiency of these electrochemical transformations.

Biocatalysis: The use of enzymes to catalyze deuteration reactions offers unparalleled selectivity. researchgate.net While still an emerging area, biocatalytic methods hold promise for the synthesis of complex, site-specifically deuterated molecules that are difficult to access through traditional chemical synthesis. researchgate.net Research in this area will involve discovering and engineering enzymes with novel reactivities for deuteration.

A comparison of emerging sustainable deuteration strategies is presented in the table below.

| Strategy | Deuterium Source | Key Advantages | Challenges |

| Hydrogen Isotope Exchange (HIE) | D₂O, D₂ gas | Atom economy, direct C-H functionalization | Regioselectivity control |

| Mechanochemistry | D₂O | Solvent-free, energy-efficient | Scalability, understanding reaction mechanisms |

| Electrochemistry | D₂O | Mild conditions, avoids chemical reagents | Substrate scope, electrode material development |

| Biocatalysis | D₂O | High selectivity (enantio- and regioselectivity) | Enzyme discovery and engineering, reaction conditions |

Exploration of New Catalytic Systems for Reactions Involving this compound

As a deuterated alkyl bromide, this compound is a valuable substrate for a variety of catalytic cross-coupling reactions. The development of new catalytic systems that are more efficient, versatile, and tolerant of functional groups is a major area of ongoing research.

Emerging Catalytic Approaches:

Dual Catalytic Systems: Dual catalytic systems, which employ two distinct catalysts to activate different components of a reaction, are emerging as a powerful tool for cross-electrophile coupling. nih.gov For reactions involving this compound, a dual system could, for example, feature one catalyst to activate the alkyl bromide and another to activate a coupling partner, enabling reactions that are not possible with a single catalyst. nih.gov

Nickel-Catalyzed Reductive Coupling: Nickel catalysts have shown great promise for the reductive coupling of alkyl halides with other electrophiles. wisc.edu These reactions offer an alternative to traditional cross-coupling methods that rely on pre-formed organometallic reagents. wisc.edu Future research will likely focus on expanding the scope of nickel-catalyzed reactions to include a wider range of functionalized coupling partners for deuterated alkyl bromides.

Palladium-Catalyzed Cross-Coupling: While palladium catalysis is well-established, there is still a need for catalysts that can efficiently couple unactivated secondary and tertiary alkyl bromides. acs.org The development of new phosphine ligands and reaction conditions that promote the coupling of these challenging substrates will expand the synthetic utility of deuterated compounds like this compound. acs.org

Advanced Applications in Systems Biology, Metabolomics, and Drug Discovery

The unique properties of deuterated compounds make them invaluable tools in the life sciences. simsonpharma.com The future will see an expansion of their applications in understanding complex biological systems and developing new therapeutics.

Metabolic Tracing and Flux Analysis: Deuterium-labeled molecules like this compound can be used as tracers to follow the metabolic fate of molecules in cells and organisms. simsonpharma.com By using techniques like mass spectrometry and NMR spectroscopy, researchers can track the incorporation of deuterium into various metabolites, providing insights into metabolic pathways and fluxes. smolecule.com This information is crucial for understanding disease states and identifying potential drug targets.

Improving Drug Pharmacokinetics: The "deuterium kinetic isotope effect" can be exploited to improve the metabolic stability of drugs. simsonpharma.comnih.gov By replacing hydrogen with deuterium at a site of metabolic transformation, the rate of drug metabolism can be slowed, potentially leading to improved pharmacokinetic profiles, such as a longer half-life and reduced formation of toxic metabolites. nih.govprinceton.edu While not a universal solution, this strategy, known as "deuterium switching," has led to the development of FDA-approved deuterated drugs. nih.gov Future research will involve a more rational design of deuterated drugs based on a deeper understanding of drug metabolism.

Quantitative Metabolomics: In metabolomics, which is the comprehensive study of small molecules in a biological system, deuterated compounds serve as ideal internal standards for mass spectrometry-based quantification. scielo.org.mx The use of a deuterated standard, such as a derivative of this compound, can improve the accuracy and precision of metabolite measurements, which is essential for biomarker discovery and diagnostics. dntb.gov.uagriffith.edu.au

Computational Chemistry Approaches for Predicting Deuterium Effects and Reaction Pathways

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of molecules. In the context of deuterated compounds, computational methods are being used to predict the effects of deuterium substitution and to elucidate reaction mechanisms.

Predicting Kinetic Isotope Effects (KIEs): Theoretical calculations can be used to predict the magnitude of the kinetic isotope effect for a given reaction. nih.govharvard.edu This information is invaluable for understanding reaction mechanisms and for designing deuterated molecules with desired properties. fugaku100kei.jp For example, computational models can help predict which positions in a drug molecule, when deuterated, will have the most significant impact on its metabolic stability. fugaku100kei.jp

Elucidating Reaction Mechanisms: Computational studies can provide detailed insights into the transition states and intermediates of chemical reactions. nih.gov For reactions involving this compound, computational chemistry can be used to understand how deuterium substitution affects the reaction pathway and to guide the development of new and improved catalytic systems.

Modeling Enzyme-Substrate Interactions: In the context of drug discovery, computational models can be used to simulate the interaction of a deuterated drug with its target enzyme. fugaku100kei.jp These models can help to explain the observed kinetic isotope effects and to predict the impact of deuteration on drug efficacy and selectivity.

The synergy between experimental and computational approaches will be crucial for advancing the field of deuterated compounds. As computational methods become more powerful and accurate, they will play an increasingly important role in guiding the design and synthesis of novel deuterated molecules for a wide range of applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.